2-amino-N-[(4-bromophenyl)methyl]-N-ethyl-3-methylbutanamide
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Overview
Description
(S)-2-Amino-N-(4-bromobenzyl)-N-ethyl-3-methylbutanamide is an organic compound that features a bromobenzyl group attached to an amino butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-bromobenzyl)-N-ethyl-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzyl alcohol and other necessary reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale oxidation and amidation processes, utilizing continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-bromobenzyl)-N-ethyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or acids.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include 2-iodoxy-5-methylbenzenesulfonic acid and Oxone.
Substitution: Palladium-catalyzed cross-coupling reactions are often used for substitution reactions.
Major Products
Scientific Research Applications
(S)-2-Amino-N-(4-bromobenzyl)-N-ethyl-3-methylbutanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives can be used to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-bromobenzyl)-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl bromide: Used in similar synthetic applications.
Stachybotrin C derivatives: Share structural similarities and are used in organic synthesis.
Properties
Molecular Formula |
C14H21BrN2O |
---|---|
Molecular Weight |
313.23 g/mol |
IUPAC Name |
2-amino-N-[(4-bromophenyl)methyl]-N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C14H21BrN2O/c1-4-17(14(18)13(16)10(2)3)9-11-5-7-12(15)8-6-11/h5-8,10,13H,4,9,16H2,1-3H3 |
InChI Key |
VQSYKQKFKKRMNA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)Br)C(=O)C(C(C)C)N |
Origin of Product |
United States |
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